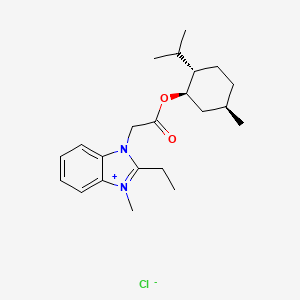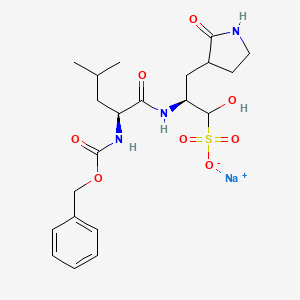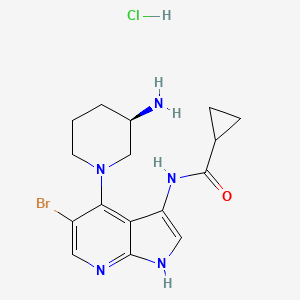
GNE-5729
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GNE-5729 is a compound belonging to the pyridopyrimidinone series, known for its selective modulation of the N-methyl-D-aspartate receptor (NMDAR) subunit GluN2A. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of neuroscience, where it acts as a positive allosteric modulator of NMDARs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GNE-5729 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridopyrimidinone core, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically involves:
- Formation of the pyridopyrimidinone core through cyclization reactions.
- Introduction of substituents to the core structure via nucleophilic substitution or palladium-catalyzed coupling reactions.
- Final purification steps to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: GNE-5729 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
GNE-5729 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of NMDAR modulators.
Biology: Investigated for its effects on synaptic plasticity and neuronal signaling.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as depression and schizophrenia.
Mecanismo De Acción
GNE-5729 exerts its effects by selectively modulating the GluN2A subunit of NMDARs. It acts as a positive allosteric modulator, enhancing the receptor’s response to its endogenous ligands, glutamate and glycine. This modulation leads to increased calcium ion influx and subsequent activation of downstream signaling pathways involved in synaptic plasticity and neuronal communication .
Comparación Con Compuestos Similares
GNE-0723: Another pyridopyrimidinone-based NMDAR positive allosteric modulator with structural similarities to GNE-5729.
GNE-6901: A highly selective compound identified through high-throughput screening.
GNE-8324: Another selective modulator with distinct structure-activity relationships
Uniqueness of this compound: this compound stands out due to its improved pharmacokinetic profile and increased selectivity against other ionotropic glutamate receptors such as AMPA receptors. This selectivity reduces potential off-target effects and enhances its therapeutic potential .
Propiedades
Número CAS |
2026635-66-3 |
|---|---|
Fórmula molecular |
C17H10Cl2F3N5O |
Peso molecular |
428.1962 |
Nombre IUPAC |
(1R,2R)-2-(7-chloro-2-((5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-6-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H10Cl2F3N5O/c18-11-1-2-14-24-9(7-26-13(19)5-12(25-26)17(20,21)22)4-15(28)27(14)16(11)10-3-8(10)6-23/h1-2,4-5,8,10H,3,7H2/t8-,10+/m0/s1 |
Clave InChI |
GPMGDUIAVSFGGH-WCBMZHEXSA-N |
SMILES |
ClC(C=C1)=C([C@H]2[C@@H](C2)C#N)N3C1=NC(CN4C(Cl)=CC(C(F)(F)F)=N4)=CC3=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GNE-5729; GNE 5729; GNE5729. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)






![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)




